molecular formula C22H21N5 B14797762 2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine CAS No. 886370-82-7

2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine

Cat. No.: B14797762
CAS No.: 886370-82-7
M. Wt: 355.4 g/mol
InChI Key: JQAROJWIDOPIQJ-UHFFFAOYSA-N
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Description

2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine typically involves the reaction of trityl chloride with 5-amino-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tetrazole ring. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Trityl-2H-tetrazol-5-YL)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Trityl-2H-tetrazol-5-yl)phenylboronic acid: This compound shares a similar tetrazole ring structure but has a phenylboronic acid group instead of an ethylamine group.

    (2-Trityl-2H-tetrazol-5-yl)methylamine: This compound has a methylamine group instead of an ethylamine group.

Properties

CAS No.

886370-82-7

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-trityltetrazol-5-yl)ethanamine

InChI

InChI=1S/C22H21N5/c23-17-16-21-24-26-27(25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,23H2

InChI Key

JQAROJWIDOPIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCN

Origin of Product

United States

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